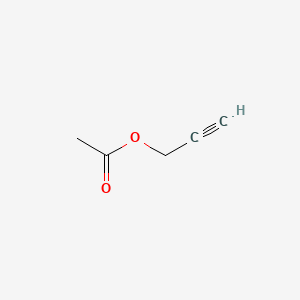

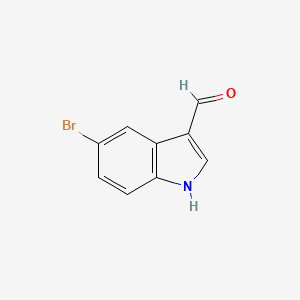

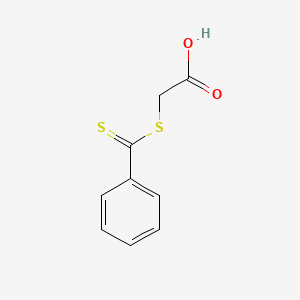

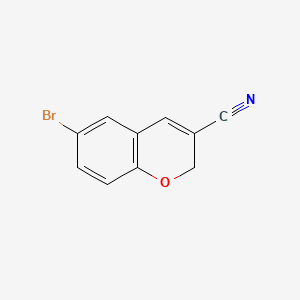

6-bromo-2H-chromene-3-carbonitrile

Vue d'ensemble

Description

6-Bromo-2H-chromene-3-carbonitrile belongs to the chromene family, compounds known for their diverse pharmacological activities and applications in organic synthesis. These compounds have been synthesized and analyzed for various structural and chemical properties, contributing significantly to both academic research and practical applications in chemistry.

Synthesis Analysis

The synthesis of chromene derivatives, including those similar to 6-bromo-2H-chromene-3-carbonitrile, often involves multicomponent reactions (MCRs) that allow for the efficient assembly of complex structures from simple starting materials. For instance, Kumar et al. (2016) reported the synthesis of a related compound, 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, through a one-pot MCR using 3-bromobenzaldehyde, malononitrile, and dimedone, highlighting the versatility of MCRs in chromene synthesis (Kumar et al., 2016).

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized using techniques such as X-ray crystallography, revealing detailed information about their crystal packing, hydrogen bonding interactions, and overall geometry. For example, the study by Sharma et al. (2015) on a closely related chromene compound provides insights into its monoclinic crystal structure and the stabilization of the crystal packing by hydrogen bonds (Sharma et al., 2015).

Chemical Reactions and Properties

Chromene derivatives undergo a variety of chemical reactions that modify their structure and properties. The organocatalyzed synthesis of 2-amino-8-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles showcases the application of catalysts in facilitating the Michael addition - cyclization reaction, a key transformation in chromene chemistry (Ding & Zhao, 2010).

Applications De Recherche Scientifique

-

Crystal Structure Analysis

- Field : Structural Chemistry

- Application Summary : The compound 6-bromo-2-oxo-2H-chromene-3-carbonitrile (BOCC) has been synthesized and its structure was proved by single crystal X-rays diffraction analysis .

- Methods : The Knoevenagel condensation reaction of 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate was catalyzed by CF3COOH .

- Results : The crystal packing is mainly stabilized by C–H⋯N and C–H⋯O bonding which is further stabilized by C–N⋯π and off-set π⋯π stacking interactions .

-

Bioactive 2-amino-4H-benzo[b]pyrans Synthesis

- Field : Organic Chemistry

- Application Summary : The compound is used in the one-pot multicomponent synthesis of 2-amino-4H-benzo[b]pyran derivatives .

- Methods : The reaction was achieved by grinding of various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .

- Results : The developed catalyst not only possesses immense potential to accelerate the synthesis of bioactive pyran derivatives but also exhibits several remarkable attributes like broad functional group tolerance, durability, improved yield, reusability, and recyclability .

-

Supramolecular Assembly Exploration

- Field : Computational Chemistry

- Application Summary : The compound 6-bromo-2-oxo-2H-chromene-3-carbonitrile (BOCC) has been used in the exploration of supramolecular assembly through Hirshfeld surface analysis .

- Methods : The study involved the use of computational methods to find the interaction energy between molecular pairs using the B3LYP/6-31G (d, p) electron density model .

- Results : The study inferred the role of various types of interaction energies in stabilizing the molecular pair .

-

Antitumor Activity

- Field : Medicinal Chemistry

- Application Summary : Certain derivatives of the compound, such as pyrazolo[1,5-a]pyrimidine 7c, thiazole 23g, and 1,3,4-thiadiazole 18a, have shown promising antitumor activity against liver carcinoma (HEPG2-1) .

- Methods : The specific methods of synthesis and testing are not detailed in the available information .

- Results : The compounds showed promising results with IC50 values of 2.70, 3.50, and 4.90 µM, respectively .

Safety And Hazards

This compound is classified as dangerous, with hazard statements H301-H311-H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propriétés

IUPAC Name |

6-bromo-2H-chromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAGUJHXCCKDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C=CC(=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206171 | |

| Record name | 2H-1-Benzopyran-3-carbonitrile, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-2H-chromene-3-carbonitrile | |

CAS RN |

57543-68-7 | |

| Record name | 6-Bromo-2H-1-benzopyran-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57543-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-3-carbonitrile, 6-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-3-carbonitrile, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.